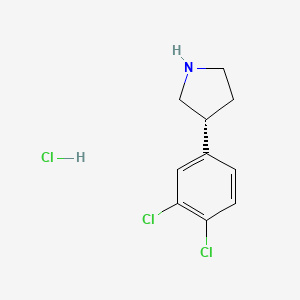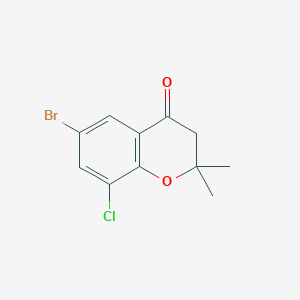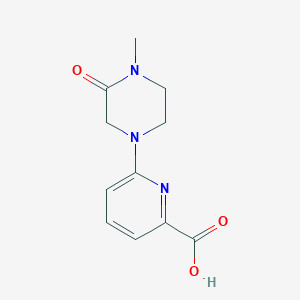
(R)-3-(3,4-Dichlorphenyl)pyrrolidin-hydrochlorid
Übersicht
Beschreibung
®-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride is a chemical compound known for its significant applications in various scientific fields. This compound features a pyrrolidine ring substituted with a 3,4-dichlorophenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
®-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride typically involves the reaction of 3,4-dichlorobenzaldehyde with ®-pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Catalyst: Acid catalysts like hydrochloric acid are frequently employed.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of ®-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Large-scale reactors: To handle bulk quantities.
Automated control systems: For precise monitoring of reaction conditions.
Purification steps: Including crystallization and filtration to obtain the pure hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields amines or alcohols.
Substitution: Results in various substituted phenyl derivatives.
Wirkmechanismus
The mechanism of action of ®-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride: The enantiomer of the compound with similar properties but different stereochemistry.
3-(3,4-Dichlorophenyl)pyrrolidine: The non-hydrochloride form with similar chemical structure.
Uniqueness
®-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other similar compounds. This makes it particularly valuable in stereoselective synthesis and chiral drug development.
Eigenschaften
IUPAC Name |
(3R)-3-(3,4-dichlorophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEBEYWTFWLKQX-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1C2=CC(=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[4-(Difluoromethoxy)phenyl]-1,2-oxazole](/img/structure/B1444092.png)
![1-[(3-Fluorophenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B1444093.png)


![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate](/img/structure/B1444100.png)



![2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1444106.png)
![1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B1444107.png)
